molecular formula C16H16O3 B1270861 Methyl 2-(4-(benzyloxy)phenyl)acetate CAS No. 68641-16-7

Methyl 2-(4-(benzyloxy)phenyl)acetate

Cat. No. B1270861
CAS RN: 68641-16-7
M. Wt: 256.3 g/mol
InChI Key: OUWFDISHMBDYON-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(benzyloxy)phenyl)acetate” is a chemical compound with the CAS Number: 68641-16-7 . It has a molecular weight of 256.3 . The IUPAC name for this compound is methyl [4- (benzyloxy)phenyl]acetate . It is a white to yellow to brown solid at room temperature .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(4-(benzyloxy)phenyl)acetate” is C16H16O3 . The InChI code is 1S/C16H16O3/c1-18-16(17)11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 . The compound has a rotatable bond count of 6 .


Physical And Chemical Properties Analysis

“Methyl 2-(4-(benzyloxy)phenyl)acetate” is a white to yellow to brown solid . It has a molecular weight of 256.3 g/mol . The compound has a rotatable bond count of 6 .

Scientific Research Applications

One potential application area for phenol derivatives, including “Methyl 2-(4-(benzyloxy)phenyl)acetate”, is in the production of plastics, adhesives, and coatings. These compounds can improve the thermal stability and flame resistance of these materials . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

In terms of synthesis methods, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

  • Chemical Synthesis

    • This compound can be used as a building block in the synthesis of more complex molecules . It’s often used in the field of organic chemistry for the production of various chemicals .
  • Production of Plastics, Adhesives, and Coatings

    • Phenol derivatives, including “Methyl 2-(4-(benzyloxy)phenyl)acetate”, can improve the thermal stability and flame resistance of these materials .
  • Anticancer Agents

    • Benzimidazole, a compound structurally similar to “Methyl 2-(4-(benzyloxy)phenyl)acetate”, has been studied for its potential as an anticancer agent . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
  • Chemical Intermediate

    • This compound is often used as a chemical intermediate in the synthesis of more complex molecules . It’s often used in the field of organic chemistry for the production of various chemicals .
  • Antioxidant and Antimicrobial Activity

    • A study found that transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde, a compound structurally similar to “Methyl 2-(4-(benzyloxy)phenyl)acetate”, showed in vitro antioxidant and antimicrobial activity . The synthesized metal (II) complexes were found to be highly potent and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The antimicrobial activity results showed that the complexes were more noxious than free Schiff base ligands .

Safety And Hazards

“Methyl 2-(4-(benzyloxy)phenyl)acetate” is associated with several hazard statements including H302, H315, H319, H335 . The compound should be stored in a refrigerator . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 2-(4-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-16(17)11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWFDISHMBDYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373464
Record name Methyl 4-benzyloxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(benzyloxy)phenyl)acetate

CAS RN

68641-16-7
Record name Methyl 4-benzyloxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-(4-BENZYLOXYPHENYL)ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-hydroxyphenylacetate (5, 0.2 mol), obtainable from Aldrich Chemical Co. Inc., Milwaukee, Wis., is heated at reflux with benzyl chloride (25 g, 0.2 mol) and K2CO3 (25 g, 0.2 mol) in 100 mL ethanol. The product is added to dilute aqueous NaOH, extracted with ether, and purified by silica gel chromatography to yield methyl 4-benzyloxyphenylacetate (6). (Scheme II, Step 1.)
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(4-Hydroxy-phenyl)-acetic acid methyl ester (1.0 g, 6.02 mmol) was dissolved in DMF (10 mL), and K2CO3(2.5 g, 18.06 mmol) was added thereto. Benzyl chloride (0.83 mL, 7.22 mmol) was added slowly thereto, and the mixture was stirred at 40˜50° C. for 12 hours. The reactant was cooled and concentrated under reduced pressure. The residue was added with water and then extracted with EtOAc. The organic layer was concentrated under reduced pressure, and the residue was purified by column chromatography (eluent, EtOAc/Hex=1/4) to obtain the title compound (1.4 g, 91%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0.83 mL
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

A solution of 15 g (90.3 mmol) of methyl 4-hydroxyphenylacetate in 25 mL of dimethylformamide (DMF) was added 32.4 g (99.3 mmol) of cesium carbonate, followed by 13.4 mL (112.9 mmol) of benzyl bromide (BnBr), and the resulting heterogeneous mixture was stirred at rt for 72 h. The reaction mixture was filtered, the solids were washed with ethyl acetate, and the combined organic extracts were concentrated to give a residue which was chromatographed on silica gel (25% hexane in dichloromethane) to afford 19.1 g (83% yield) of desired (4-benzyloxy-phenyl)-acetic acid methyl ester as indicated by 1H NMR; LC-MS—calcd for C16H16O3 [M++H]+: 257.11, found: 257.2.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Cesium carbonate (5.35 g, 16.4 mmol, 3.00 equivalents) was added to a solution of methyl 4-hydroxyphenylacetate (1.00 g, 6.02 mmol, 1.10 equivalents) and benzyl bromide (0.65 mL, 5.47 mmol, 1.00 equivalents) in dichloromethane (40 mL) at 0° C. The mixture was allowed to warm to room temperature and stirred vigorously overnight. The reaction was extracted with 1N hydrochloric acid (2×100 mL) and brine (100 mL). The organic portion was dried over sodium sulfate and the solvent removed in vacuo. The resulting oily solid was chromatographed on a 40S Biotage column (20% ethyl acetate/Hexanes) to give the title ester as a clear colorless oil (1.35 g, 96%). 1H NMR (400 MHz, CDCl3) δ3.56 (s, 2H), 3.67 (s, 3H), 5.04 (s, 2H), 6.91-6.94 (d, 2H), 7.17-7.19 (d, 2H), 7.3-7.4 (m, 5H).
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Synthesis routes and methods V

Procedure details

At room temperature, to a 3-L pear-shaped evaporating flask was added methyl(4-hydroxyphenyl)acetate (202 g) and potassium carbonate (233 g) which were dissolved in N,N-dimethylacetamide (DMA) (1 L). To the solution was added benzyl chloride (117 mL) at room temperature and stirred. The solution was then heated to 60° C. and stirred for 16 hours. The reaction solution was cooled to room temperature, diluted with methyl tert-butylether (MTBE) (1.3 L) and added with water (3 L) and an organic layer was extracted. The resulting organic layer was washed three times with a 1 N sodium hydroxide aqueous solution, then with water and a saturated sodium chloride solution and then dried over anhydrous magnesium sulphate. The solvent was distilled off at reduced pressure to give the titled compound (245 g) having the following physical properties.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
1.3 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-(benzyloxy)phenyl)acetate
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Reactant of Route 4
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Reactant of Route 5
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Methyl 2-(4-(benzyloxy)phenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-(benzyloxy)phenyl)acetate

Citations

For This Compound
7
Citations
HJ Breyholz, K Kopka, M Schäfers, S Wagner - Pharmaceuticals, 2017 - mdpi.com
Dysregulated expression or activation of matrix metalloproteinases (MMPs) is observed in many kinds of live-threatening diseases. Therefore, MMP imaging for example with …
Number of citations: 8 www.mdpi.com
J Lee, JH Lee, SY Kim, NA Perry, NE Lewin… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 2-benzyl and 2-phenyl-3-hydroxypropyl pivalates designed to incorporate the principal pharmacophores of phorbol esters have been synthesized and tested as PKC-α …
Number of citations: 24 www.sciencedirect.com
J Popovici-Muller, GW Shipps Jr, KE Rosner… - Bioorganic & medicinal …, 2009 - Elsevier
The present paper describes a novel series of HCV RNA polymerase inhibitors based on a pyrazolo[1,5-a]pyrimidine scaffold bearing hydrophobic groups and an acidic functionality. …
Number of citations: 28 www.sciencedirect.com
Y Jian, F Hulpia, MDP Risseeuw, HE Forbes… - European journal of …, 2020 - Elsevier
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on thymidylate kinase (MtbTMPK) for the synthesis of thymidine triphosphates and thus also DNA synthesis. …
Number of citations: 8 www.sciencedirect.com
X Lu, C Zhu, C Zhang, X Li, Z Yu, Z Zhang… - European Journal of …, 2022 - Elsevier
A natural product scopoletin, which also contains an ortho-substituted phenolic structure in its skeleton, was found in some medicinal plants. In this study, to develop scopoletin-based …
Number of citations: 2 www.sciencedirect.com
AK Choudhury - 2010 - core.ac.uk
The 3-acyl-4-hydroxy-pyridin-2-one core is a common feature observed in a number of natural products. This thesis describes the design and the development of an isoxazolopyridone …
Number of citations: 4 core.ac.uk
DR Williams, SY Sit - The Journal of Organic Chemistry, 1982 - ACS Publications
Total synthesis of racemic tenellin, a yellow pigment of the insect pathogenic fungus Beauveria, has been accomplished. Preparation of 1, 4-dihydroxy-5-(p-hydroxyphenyl)-2 (1H)-…
Number of citations: 63 pubs.acs.org

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